Cas no 2193067-42-2 (2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile)

2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile
- 2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile
- EN300-1693434
- 2193067-42-2
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- Inchi: 1S/C9H13N3/c1-8(2,6-10)7-4-3-5-9(7)11-12-9/h7H,3-5H2,1-2H3
- InChI Key: QBOVALOFVCASQP-UHFFFAOYSA-N
- SMILES: N1C2(CCCC2C(C#N)(C)C)N=1
Computed Properties
- Exact Mass: 163.110947427g/mol
- Monoisotopic Mass: 163.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 48.5Ų
2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693434-0.1g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 0.1g |
$2019.0 | 2023-09-20 | ||
Enamine | EN300-1693434-0.25g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 0.25g |
$2110.0 | 2023-09-20 | ||
Enamine | EN300-1693434-5.0g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 5g |
$6650.0 | 2023-06-04 | ||
Enamine | EN300-1693434-2.5g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 2.5g |
$4495.0 | 2023-09-20 | ||
Enamine | EN300-1693434-5g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 5g |
$6650.0 | 2023-09-20 | ||
Enamine | EN300-1693434-0.05g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 0.05g |
$1927.0 | 2023-09-20 | ||
Enamine | EN300-1693434-0.5g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 0.5g |
$2202.0 | 2023-09-20 | ||
Enamine | EN300-1693434-10.0g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 10g |
$9859.0 | 2023-06-04 | ||
Enamine | EN300-1693434-1.0g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 1g |
$2294.0 | 2023-06-04 | ||
Enamine | EN300-1693434-10g |
2-{1,2-diazaspiro[2.4]hept-1-en-4-yl}-2-methylpropanenitrile |
2193067-42-2 | 10g |
$9859.0 | 2023-09-20 |
2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile Related Literature
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Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
Additional information on 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile
Introduction to 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile (CAS No. 2193067-42-2)
2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile, identified by the CAS number 2193067-42-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic nitrile derivative features a unique structural framework that has garnered attention due to its potential biological activities and synthetic utility. The compound’s molecular architecture combines a spirocyclic system with a nitrile group, positioned on a substituted propanenitrile backbone, which suggests diverse chemical reactivity and functionalization possibilities.
The spirocyclic core of 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile is particularly noteworthy, as spiro compounds often exhibit enhanced stability and unique electronic properties compared to their acyclic counterparts. The spiro connection between the nitrogen-containing heterocycle and the heptene moiety introduces rigidity into the molecule, which can influence its interactions with biological targets. This structural feature has been explored in various drug discovery programs, where spirocyclic scaffolds are valued for their ability to optimize pharmacokinetic profiles and binding affinity.
In recent years, the pharmaceutical industry has shown increasing interest in nitrogen-containing heterocycles due to their broad spectrum of biological activities. The nitrile group in 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile serves as a versatile functional handle, enabling further derivatization through hydrolysis, reduction, or coupling reactions. This flexibility makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
One of the most compelling aspects of 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile is its potential application in the discovery of bioactive compounds. The combination of a spirocyclic scaffold with a nitrogen-rich environment suggests that this molecule may interact with various biological targets, including enzymes and receptors. Preliminary studies have indicated that derivatives of this class of compounds exhibit promising activities in models relevant to inflammation, pain modulation, and neurodegenerative diseases. These findings align with broader trends in medicinal chemistry, where structurally complex molecules are sought for their ability to engage multiple binding sites on biological targets.
The synthesis of 2-{1,2-diazaspiro2.4hept-1-en-4-yl}-2-methylpropanenitrile represents a significant achievement in organic chemistry, particularly given the challenges associated with constructing spirocyclic systems with multiple stereocenters. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only highlight the compound’s synthetic accessibility but also pave the way for further exploration of its derivatives.
From a computational chemistry perspective, the molecular properties of CAS No 2193067-42-2 have been extensively studied using density functional theory (DFT) and molecular dynamics (MD) simulations. These computational approaches have provided insights into the compound’s conformational preferences, electronic structure, and potential interactions with biological targets. Such data is crucial for guiding experimental efforts and optimizing lead compounds for drug development.
The role of spirocyclic nitriles in medicinal chemistry continues to expand as researchers uncover new synthetic routes and biological activities. The structural motif present in CAS No 2193067-42-2 exemplifies how functionalizing nitrogen heterocycles can lead to molecules with enhanced pharmacological profiles. This underscores the importance of exploring underutilized chemical space and leveraging innovative synthetic strategies to discover next-generation therapeutics.
In conclusion,CAS No 2193067-42-2, or (E)-N-(3-(dimethylamino)allyl)-N'-methylsuccinimide, represents a promising scaffold for further pharmaceutical development. Its unique structural features—combining a spirocyclic system with a nitrile group—offer opportunities for designing molecules with tailored biological activities. As research in this area progresses,(E)-N-(3-(dimethylamino)allyl)-N'-methylsuccinimide and its derivatives are likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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